Fmoc-Trp-OSu

描述

Fmoc-Trp-OSu is a derivative of the amino acid tryptophan and is utilized in peptide synthesis1. It serves as a fundamental building block in the synthesis of peptides and has contributed to the exploration of enzyme-catalyzed reactions1. It also plays a pivotal role in the development of innovative fluorescent probes1.

Synthesis Analysis

Fmoc-Trp-OSu is synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine2. The Fmoc-OSu synthesized by this method has high solubility in dioxane solvent2.

Molecular Structure Analysis

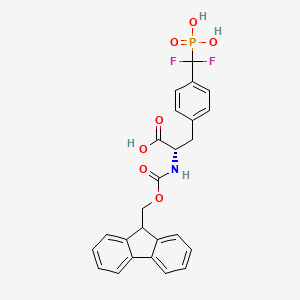

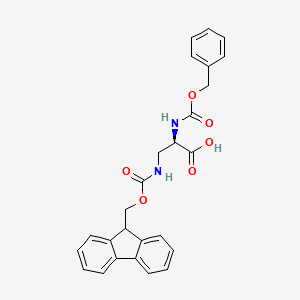

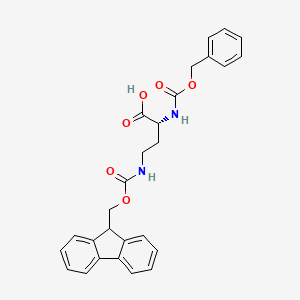

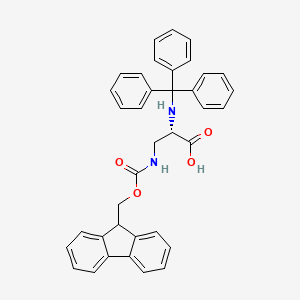

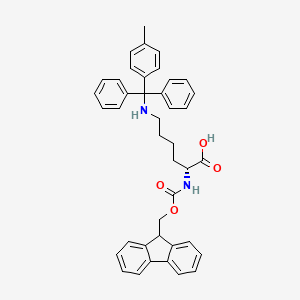

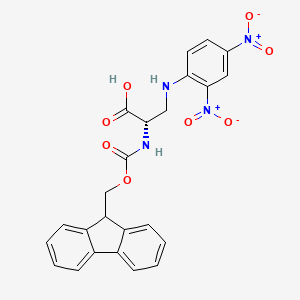

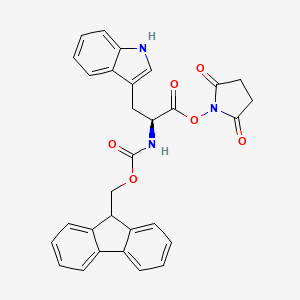

The molecular formula of Fmoc-Trp-OSu is C30H25N3O61. It is a derivative of the amino acid tryptophan1.

Chemical Reactions Analysis

Fmoc-Trp-OSu is used in the synthesis of peptides. The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain3.Physical And Chemical Properties Analysis

Fmoc-Trp-OSu has a molecular weight of 523.521. It appears as a white powder1. Its melting point is between 157.9 - 160.1 °C1. It has a solubility in a clear solution (0.3 g in 4 ml DMF)1.

科学研究应用

Field

This application falls under the field of Green Chemistry .

Methods of Application

The mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

2. Application in the Synthesis of Antibacterial Peptidomimetics

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Fmoc-Trp-OSu is used in the synthesis of Fmoc-triazine amino acids that differ from each other by anchoring either cationic or hydrophobic residues . These unnatural amino acids were adopted for solid-phase peptide synthesis (SPPS) to synthesize a series of amphipathic antimicrobial peptidomimetics .

Methods of Application

The crude residue was treated with Fmoc-OSu in the presence of DIEA in dichloromethane to result in compound . Finally, hydrolysis of methyl ester was carried out using 2N HCl in refluxing 1,4-dioxane to get the desired hydrophobic Fmoc-triazine amino acid .

Results or Outcomes

From the antimicrobial screening, it was found that the trimer, BJK-4 is the most potent short antimicrobial peptidomimetic without showing hemolytic activity and it displayed enhanced proteolytic stability . Moreover, the mechanism of action to kill bacteria was found to be an intracellular targeting .

3. Application in the Development of Fluorescent Probes

Field

This application falls under the field of Biochemistry .

Summary of the Application

Fmoc-Trp-OSu has played a pivotal role in the development of innovative fluorescent probes . As an amino acid derivative, Fmoc-Trp-OSu serves as a fundamental building block in the synthesis of peptides .

Methods of Application

The specific methods of application in the development of fluorescent probes are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in the development of fluorescent probes are not detailed in the available resources .

安全和危害

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer4.

未来方向

The use of Fmoc-Trp-OSu in peptide synthesis has shown a resurgence since 20005. DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space5. This suggests that Fmoc-Trp-OSu will continue to be a valuable asset in peptide synthesis and protein engineering5.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679810 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Trp-OSu | |

CAS RN |

84771-20-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。